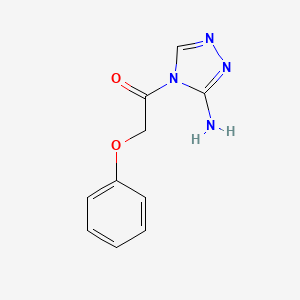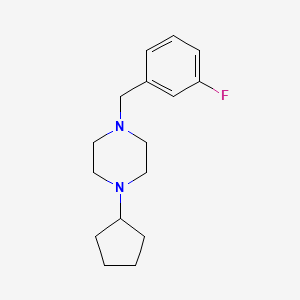
1-cyclopentyl-4-(3-fluorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-4-(3-fluorobenzyl)piperazine, also known as CPP or Fluoropipamide, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been reported to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.
Biochemical and Physiological Effects:
1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
实验室实验的优点和局限性
1-cyclopentyl-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for various receptors, making it a useful tool for studying the pharmacology of these receptors. However, 1-cyclopentyl-4-(3-fluorobenzyl)piperazine also has some limitations. It has been reported to have low solubility in water, which may limit its use in certain experiments. Additionally, its effects on different receptors may be difficult to distinguish, which may complicate data interpretation.
未来方向
There are several potential future directions for research on 1-cyclopentyl-4-(3-fluorobenzyl)piperazine. One area of interest is the development of new drugs based on 1-cyclopentyl-4-(3-fluorobenzyl)piperazine's structure. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been found to have a unique pharmacological profile, which may be useful in the development of new treatments for psychiatric and neurological disorders. Another area of interest is the investigation of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine's effects on other neurotransmitter systems, such as the glutamate system. Finally, further research is needed to fully understand the mechanism of action of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine and its potential therapeutic applications.
Conclusion:
In conclusion, 1-cyclopentyl-4-(3-fluorobenzyl)piperazine is a chemical compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-cyclopentyl-4-(3-fluorobenzyl)piperazine may lead to the development of new treatments for psychiatric and neurological disorders.
合成方法
The synthesis of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine involves the reaction of 3-fluorobenzyl chloride with cyclopentylamine in the presence of a base, such as potassium carbonate. The reaction yields 1-cyclopentyl-4-(3-fluorobenzyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to have antipsychotic, anxiolytic, and antidepressant properties. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has also been found to exhibit affinity for various receptors, including dopamine, serotonin, and adrenergic receptors.
属性
IUPAC Name |
1-cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2/c17-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-16/h3-5,12,16H,1-2,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGCGNNJOYIDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

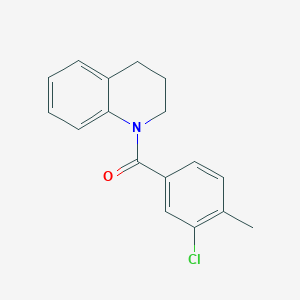
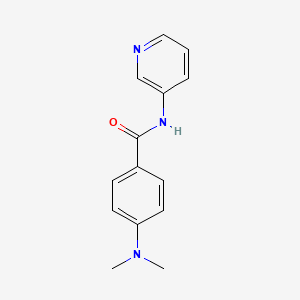
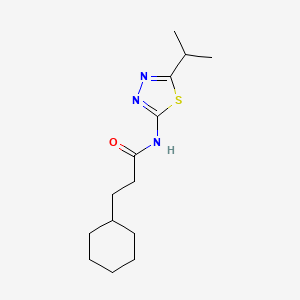
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)

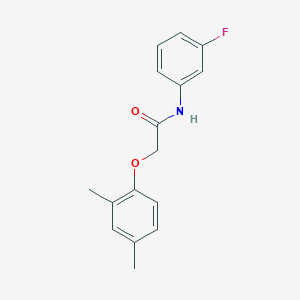
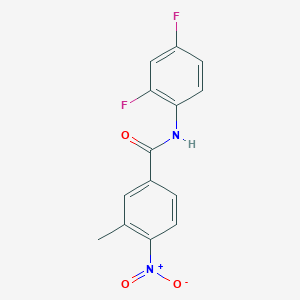
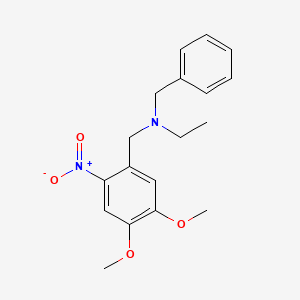
![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)
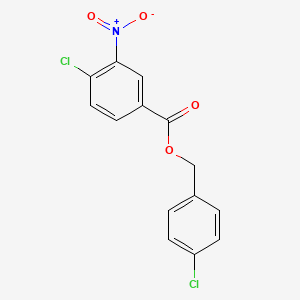
![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)
